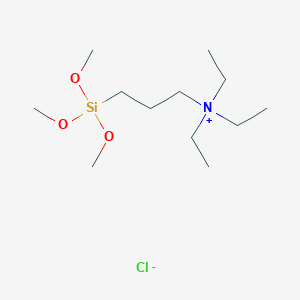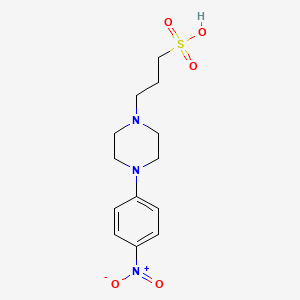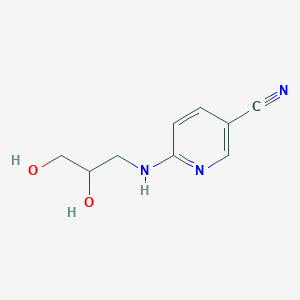
6-(2,3-Dihydroxypropylamino)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,3-Dihydroxypropylamino)nicotinonitrile is a compound that belongs to the class of nicotinonitriles. Nicotinonitriles are known for their diverse pharmacological and biological activities, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-Dihydroxypropylamino)nicotinonitrile can be achieved through a multi-component reaction involving arylaldehydes, methylketones, malononitrile, and ammonium acetate. This reaction is typically catalyzed by tetrabutyl ammonium bromide in an aqueous medium. The reaction conditions are mild, and the process is efficient, yielding high amounts of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of eco-friendly solvents and inexpensive catalysts like tetrabutyl ammonium bromide suggests that the process can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,3-Dihydroxypropylamino)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .
Applications De Recherche Scientifique
6-(2,3-Dihydroxypropylamino)nicotinonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 6-(2,3-Dihydroxypropylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, influencing biological processes at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
Bosutinib: Used in the treatment of leukemia.
Milrinone: A cardiotonic agent.
Neratinib: Used in the treatment of breast cancer.
Olprinone: Another cardiotonic agent.
Uniqueness
6-(2,3-Dihydroxypropylamino)nicotinonitrile is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Propriétés
Formule moléculaire |
C9H11N3O2 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
6-(2,3-dihydroxypropylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H11N3O2/c10-3-7-1-2-9(11-4-7)12-5-8(14)6-13/h1-2,4,8,13-14H,5-6H2,(H,11,12) |
Clé InChI |
VMVQMSWOGSGSAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C#N)NCC(CO)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

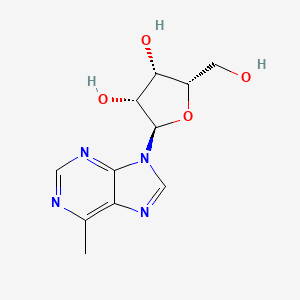
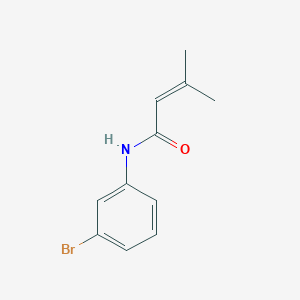
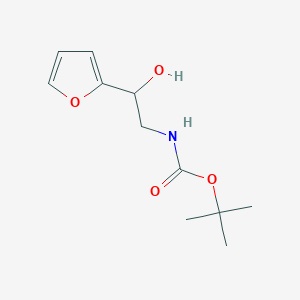
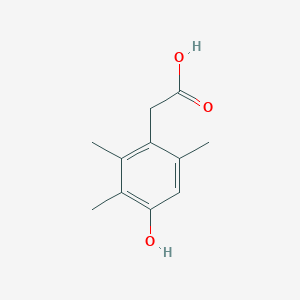
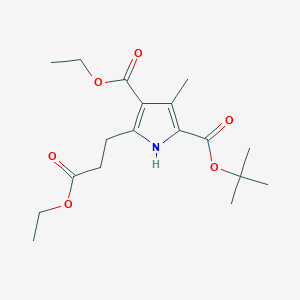
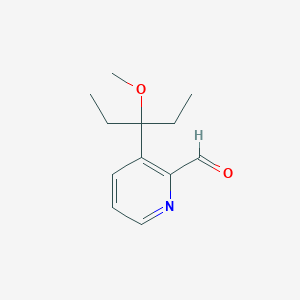
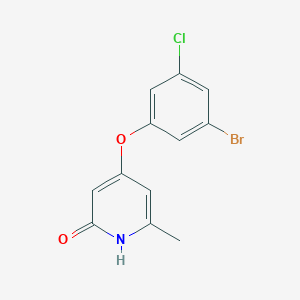
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[[(1r)-1-phenylethoxy]methyl]-](/img/structure/B8513835.png)

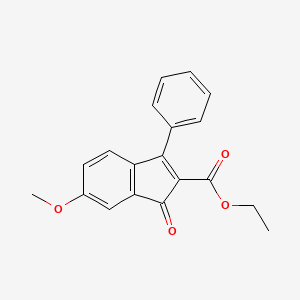
![1-(but-3-ynyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B8513848.png)
